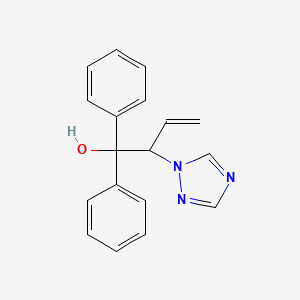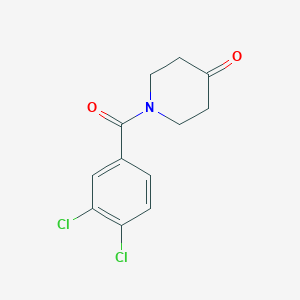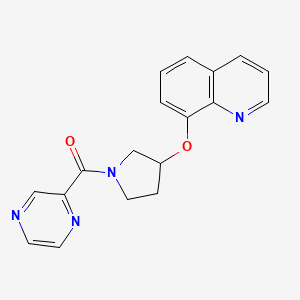
Pyrazin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Pyrazin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” is a complex organic compound. It is related to a class of compounds known as carbamates . Carbamates are organic compounds derived from carbamic acid and are often used in a variety of applications, including as pesticides and pharmaceuticals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of substituted pyridin-2-yl, quinolin-2-yl, and isoquinolin-1-yl carbamates has been described . This synthesis utilizes easily accessible N-hetaryl ureas and alcohols . The environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactions
- Pyrazin-2-yl compounds have been explored in the synthesis of various heterocyclic compounds. For instance, 2-Methyl-4-oxo-4 H -1-benzopyrans and their analogs have been synthesized, leading to the formation of various derivatives including pyrazinones and quinoxalinyl derivatives (Ibrahim, El-Shaaer, & Hassan, 2002).
Kinetic Studies
- Kinetic studies have been conducted on the synthesis of quinoxalinone derivatives, exploring the reaction of amines with bifunctional carbonyl compounds. This research contributes to understanding the reaction mechanisms and efficiencies in synthesizing heterocyclic compounds (Bekerman, Abasolo, & Fernández, 1992).
Synthesis of Novel Heterocycles
- The compound has been utilized in the synthesis of new morpholinylpyrrolyl tetrahydrothieno[2,3-c] isoquinoline, leading to a variety of heterocycles including pyrazinone derivatives. This research adds to the repertoire of synthetic methods for complex heterocyclic structures (Zaki, El-Dean, & Radwan, 2014).
Multicomponent Condensations
- Multicomponent condensation reactions involving pyrazin-2-yl compounds have been studied to synthesize diverse tricyclic compounds. This research highlights the versatility of these compounds in complex organic syntheses (Chebanov et al., 2008).
Antitumor Activity
- Pyrazin-2-yl compounds have been investigated for their antitumor activities. A study on pyrrolone and pyridazinone heterocycles derived from quinoline derivatives showed some compounds displaying satisfactory antitumor activities (El‐Helw & Hashem, 2020).
Molecular and Supramolecular Structures
- The molecular and supramolecular structures of hydrazone and pyrazolo[3,4-b]quinoline derivatives have been studied. Such research aids in understanding the structural and functional properties of these compounds (Kumara et al., 2016).
Catalytic Synthesis
- Catalytic methods using pyrazin-2-yl compounds have been explored for the synthesis of alkaloids like lasubine II. This demonstrates the application of these compounds in facilitating complex organic reactions (James et al., 2016).
Pharmacological Profile
- The pharmacological profile of pyrazin-2-yl derivatives has been examined, showing selective inhibition of specific receptor functions. This is significant for the development of targeted pharmaceutical agents (Lavreysen et al., 2004).
Dual Inhibitory Compounds
- Pyrazin-2-yl compounds have been used to synthesize dual PDE3/4-inhibitory compounds, demonstrating their potential in developing multi-target pharmaceuticals (Ochiai et al., 2012).
Antimalarial Potential
- Novel quinoline-pyrazolopyridine derivatives have been synthesized for their potential antimalarial activity. Such studies contribute to finding new treatments for malaria (Saini et al., 2016).
Zukünftige Richtungen
The future directions for research on “Pyrazin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone” and similar compounds could include further exploration of their synthesis, properties, and potential applications. For instance, the development of more environmentally friendly synthesis methods and the investigation of these compounds’ biological activity could be areas of interest.
Eigenschaften
IUPAC Name |
pyrazin-2-yl-(3-quinolin-8-yloxypyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c23-18(15-11-19-8-9-20-15)22-10-6-14(12-22)24-16-5-1-3-13-4-2-7-21-17(13)16/h1-5,7-9,11,14H,6,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTFBTBBQQYSSLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrazin-2-yl(3-(quinolin-8-yloxy)pyrrolidin-1-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-[(2-Chloro-6-fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2822805.png)
![N-[(1E)-[2-(2-chlorophenyl)hydrazin-1-yl]methylidene]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2822807.png)
![1-[1-(Morpholine-4-sulfonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2822808.png)
![1-methyl-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2822809.png)
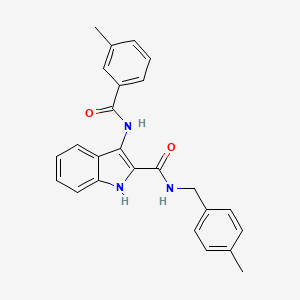
![4-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2822811.png)
![3-((5-(isopropylthio)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2822812.png)
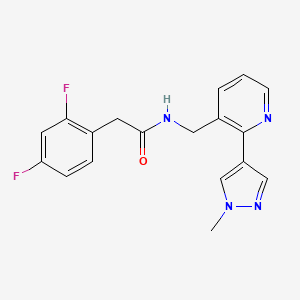
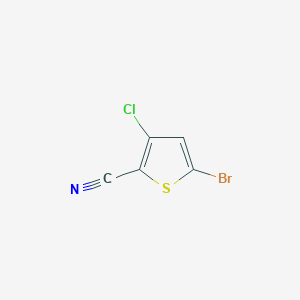

![3-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2822819.png)
![5-[4-[(2~{r},3~{s},4~{s},5~{s},6~{r})-6-(Hydroxymethyl)-3,4,5-Tris(Oxidanyl)oxan-2-Yl]oxy-3-Methyl-Phenyl]-~{n}1,~{n}3-Dimethyl-Benzene-1,3-Dicarboxamide](/img/structure/B2822824.png)
